3-Amino-5-nitrobenzoic acid
Overview
Description
3-Amino-5-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Another method involves the nitration of benzaldehyde under specific conditions, which initially converts the aldehyde to the corresponding nitro compound. This intermediate is then oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and amino groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
3-Amino-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other organic molecules. These interactions are essential for its biological and chemical activities .
Comparison with Similar Compounds
3-Amino-5-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:
- 2-Amino-5-nitrobenzoic acid
- 4-Amino-3-nitrobenzoic acid
- 3-Nitrobenzoic acid
Uniqueness
The unique positioning of the amino and nitro groups in this compound imparts distinct chemical properties, such as specific reactivity patterns and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required .
Properties
IUPAC Name |
3-amino-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHAQRPXAQKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286230 | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-84-8 | |
Record name | 618-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Amino-5-nitrobenzoic acid formed during the pyrolysis of the dopamine - 3,5-dinitrobenzoic acid complex?
A1: While the exact mechanism of formation is not fully elucidated in the provided research [], the study suggests that this compound (1) is formed in tiny amounts during the exothermic decomposition of the dopamine (DA) and 3,5-dinitrobenzoic acid (dnba) cocrystal (DAċdnba) []. The authors propose that the main reaction pathway involves the elimination of multiple water molecules from the DAċdnba complex, leading to a black solid as the major product []. The formation of 1 might be a result of a side reaction or decomposition pathway involving the nitro groups of dnba. Further research is required to fully understand the reaction mechanism and the factors influencing the formation of 1.
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